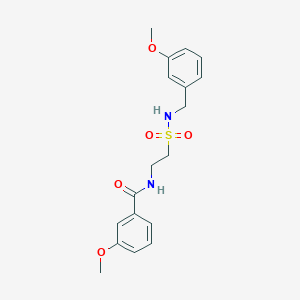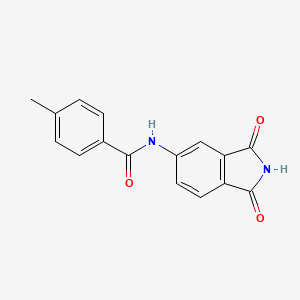![molecular formula C16H18N4O B2913209 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 496039-87-3](/img/structure/B2913209.png)
1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to interact with a variety of targets, including enzymes like phosphodiesterases , kinases , and receptors like RORγt
Mode of Action
The mode of action of [1,2,4]triazolo[1,5-a]pyrimidines involves binding to their target proteins and modulating their activity . For instance, when acting as kinase inhibitors, they prevent the phosphorylation of substrates, thereby affecting signal transduction pathways .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets. For example, as kinase inhibitors, they can affect pathways like the JAK-STAT signaling pathway . As RORγt inverse agonists, they can modulate the activity of Th17 cells and affect immune responses .
Pharmacokinetics
Modifications in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the insertion of a methyleneamino linker and a phenyl ring, have been reported to increase oral bioavailability .
Result of Action
The molecular and cellular effects of [1,2,4]triazolo[1,5-a]pyrimidines depend on their specific targets and the pathways they affect. For instance, as kinase inhibitors, they can inhibit cell proliferation and induce apoptosis . As RORγt inverse agonists, they can modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, the synthesis of these compounds can be influenced by reaction temperature . Additionally, these compounds have been found to be thermally stable, with decomposition temperatures in the range of 454-476 °C .
生化学分析
Biochemical Properties
Tps are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the TP compound.
Cellular Effects
Tps have been reported to exhibit significant cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Tps have been demonstrated to be thermally stable with decomposition temperatures in the range of 454-476 °C .
Dosage Effects in Animal Models
Tps have shown significant inhibitory activity with IC50 values in the nanomolar range .
Metabolic Pathways
Tps are known to interact with various enzymes and cofactors .
Transport and Distribution
Tps are known to interact with various transporters and binding proteins .
Subcellular Localization
Tps are known to interact with various cellular compartments and organelles .
特性
IUPAC Name |
1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSBXZLDMPWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2913133.png)



![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2913138.png)

![2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2913140.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2913142.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B2913145.png)
![9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2913146.png)
